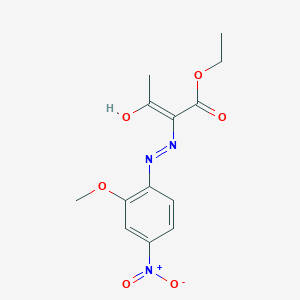
Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-nitro-2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({4-nitrophenyl}hydrazono)-3-oxobutanoate
- Ethyl 2-({4-methoxyphenyl}hydrazono)-3-oxobutanoate
- Ethyl 2-({4-nitro-2-hydroxyphenyl}hydrazono)-3-oxobutanoate
Uniqueness
Ethyl 2-({4-nitro-2-methoxyphenyl}hydrazono)-3-oxobutanoate is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C13H15N3O6 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H15N3O6/c1-4-22-13(18)12(8(2)17)15-14-10-6-5-9(16(19)20)7-11(10)21-3/h5-7,17H,4H2,1-3H3/b12-8-,15-14? |
InChI Key |
RTURIFGQCDGGLY-FSPITXJFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















